7-Carboxyisochroman
Overview
Description
Molecular Structure Analysis
The molecular structure of a compound provides insights into its physical and chemical properties. Unfortunately, the specific molecular structure analysis for 7-Carboxyisochroman is not available in the literature. Typically, various spectroscopy techniques are used to analyze the molecular structure of a compound .Scientific Research Applications
Antitumor Applications
7-Carboxyisochroman and its derivatives have been explored for their potential in cancer treatment. For instance, research into imidazotetrazines, compounds related to 7-carboxyisochroman, has shown their utility as broad-spectrum antitumor agents. These compounds have demonstrated curative activity against certain types of leukemia (Stevens et al., 1984).
Photovoltaic and Photoelectrochemical Applications
7-Carboxyisochroman derivatives have been used in the development of new materials for photovoltaic applications. Tetra-substituted naphthalocyanines featuring carboxylate substituents have been synthesized and characterized, showing potential in dye-sensitized photoelectrochemical solar cells (Li et al., 2002).
Enzyme Mechanisms and Biochemical Applications
Studies on enzymes such as 7-Carboxy-7-deazaguanine synthase (QueE) have provided insights into the biochemical processes involving 7-carboxyisochroman derivatives. These studies highlight the role of metal ions in enzyme catalysis and the importance of 7-carboxyisochroman in biological systems (Zhu & Liu, 2015).
Biocatalysis and Industrial Applications
The use of 7-Carboxyisochroman derivatives in biocatalysis for the production of key intermediates in pharmaceutical manufacturing is another area of research. This includes processes like the production of 7-Aminocephalosporanic acid, a significant intermediate in antibiotic synthesis (Tischer et al., 1992).
Photophysics and Photochemistry
Research into the photophysics of coumarin derivatives, related to 7-carboxyisochroman, has been conducted to understand their behavior under different conditions. This research is crucial for applications in photochemistry and the development of light-responsive materials (Maity, Chatterjee, & Seth, 2014).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
3,4-dihydro-1H-isochromene-7-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c11-10(12)8-2-1-7-3-4-13-6-9(7)5-8/h1-2,5H,3-4,6H2,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQXSBRDZOFRXPO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1C=CC(=C2)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
157122-41-3 | |
Record name | 3,4-dihydro-1H-2-benzopyran-7-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.